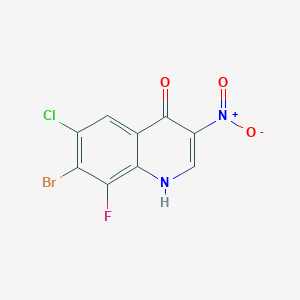
7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: The bromine, chlorine, and fluorine atoms are introduced through halogenation reactions. This can be done using reagents such as bromine, chlorine gas, and fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Cyclization: The final step involves cyclization to form the quinoline ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while reduction of the nitro group results in the corresponding amino compound.
Scientific Research Applications
7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of multiple halogen atoms and the nitro group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-fluoro-3-nitroquinolin-4(1H)-one: Lacks the bromine substituent, which may affect its chemical reactivity and biological activity.
7-Bromo-6-chloro-3-nitroquinolin-4(1H)-one: Lacks the fluorine substituent, which can influence its electronic properties and interactions with molecular targets.
8-Fluoro-3-nitroquinolin-4(1H)-one: Lacks both bromine and chlorine substituents, resulting in different chemical and physical properties.
Uniqueness
The unique combination of bromine, chlorine, fluorine, and nitro groups in 7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one imparts distinct properties that differentiate it from similar compounds. These properties include enhanced reactivity, specific binding interactions, and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C9H3BrClFN2O3 |
|---|---|
Molecular Weight |
321.49 g/mol |
IUPAC Name |
7-bromo-6-chloro-8-fluoro-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H3BrClFN2O3/c10-6-4(11)1-3-8(7(6)12)13-2-5(9(3)15)14(16)17/h1-2H,(H,13,15) |
InChI Key |
WQJKCDSTNWDBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)NC=C(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


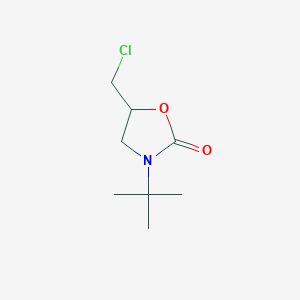
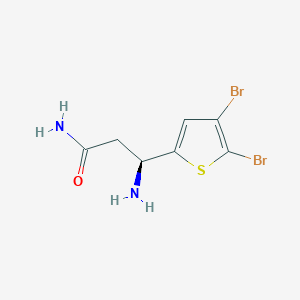
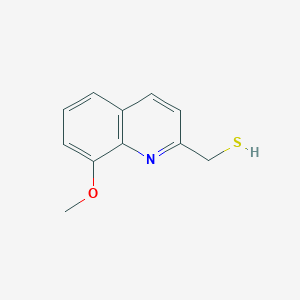
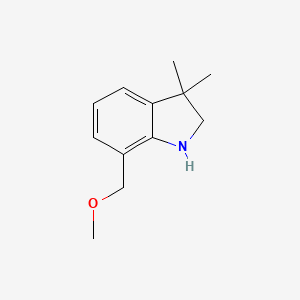
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)

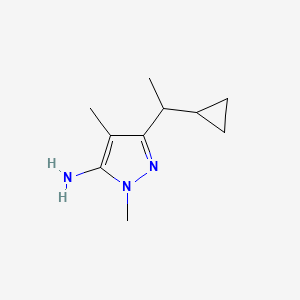

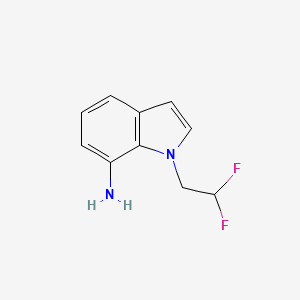
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)
![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)


